Eclitasertib, also known by its synonyms DNL-758 and SAR-443122, is a small molecule drug classified as a receptor-interacting serine/threonine-protein kinase 1 inhibitor. It has been primarily developed for the treatment of inflammatory conditions, particularly ulcerative colitis. The molecular formula of Eclitasertib is , and it has been assigned the CAS Registry Number 2125450-76-0. The compound is currently in Phase 2 clinical trials, indicating its potential efficacy in therapeutic applications against various diseases related to inflammation and cell death mechanisms .
Eclitasertib was developed as part of a broader effort to create novel inhibitors targeting the receptor-interacting protein kinase 1 pathway, which plays a crucial role in regulating cell death and inflammation. The compound is part of a class of nitrile-containing antiviral compounds, which have shown promise in treating viral infections and inflammatory diseases . Its classification as a small molecule drug allows it to be administered orally or intravenously, making it versatile for clinical use.
The synthesis of Eclitasertib involves several advanced organic chemistry techniques. Notably, methods such as microwave-assisted synthesis and ultrasound synthesis have been employed to enhance reaction efficiency and yield. These methods are designed to minimize environmental impact by using green solvents and catalysts .
Eclitasertib's molecular structure features a complex arrangement that includes multiple rings and functional groups conducive to its biological activity. The InChIKey for Eclitasertib is XUZICJHIIJCKQQ-ZDUSSCGKSA-N, which aids in database searches for chemical properties and interactions.
Eclitasertib undergoes various chemical reactions that are critical for its function as an inhibitor. Key reactions include:
Eclitasertib exerts its effects primarily through the inhibition of receptor-interacting protein kinase 1. This kinase is involved in pathways that regulate apoptosis and necroptosis, making it a significant target in inflammatory diseases.
Eclitasertib possesses several notable physical and chemical properties:
Eclitasertib's primary application lies in its potential as a therapeutic agent for treating ulcerative colitis. Its ability to inhibit receptor-interacting protein kinase 1 makes it a candidate for addressing other inflammatory diseases as well.
Receptor-Interacting Protein Kinase 1 is a master regulatory serine/threonine kinase that governs cellular decisions between survival, inflammation, and death. It exerts dual functionality through its kinase activity and scaffolding properties. Under physiological conditions, Receptor-Interacting Protein Kinase 1 forms part of the tumor necrosis factor receptor 1 signaling complex (Complex I), where it undergoes nuclear factor kappa-light-chain-enhancer of activated B cells-dependent ubiquitination by enzymes including cellular inhibitor of apoptosis protein 1/2 and linear ubiquitin chain assembly complex. This ubiquitinated state promotes pro-survival signaling via nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase pathways [1] [2].
Pathological activation occurs when Receptor-Interacting Protein Kinase 1 escapes ubiquitin-mediated repression due to genetic mutations, compromised inhibitory phosphorylation (e.g., via transforming growth factor beta-activated kinase 1 or inhibitor of nuclear factor kappa B kinase), or deubiquitination by enzymes like cylindromatosis. This triggers a conformational shift enabling Receptor-Interacting Protein Kinase 1 autophosphorylation (notably at serine 166, a biomarker of activation) and assembly of death-inducing complexes. Kinase-active Receptor-Interacting Protein Kinase 1 nucleates two principal death complexes: Complex IIa (Receptor-Interacting Protein Kinase 1/fas-associated via death domain/caspase 8) mediating apoptosis, and Complex IIb (Receptor-Interacting Protein Kinase 1/Receptor-Interacting Protein Kinase 3/mixed lineage kinase domain-like pseudokinase) executing necroptosis—a lytic, inflammatory cell death [4] [10]. The release of damage-associated molecular patterns from necroptotic cells fuels cytokine production (e.g., interleukin 1 beta, interleukin 6, tumor necrosis factor alpha) and recruits innate immune cells, establishing a self-amplifying inflammatory cascade implicated in chronic and acute pathologies [1] [7].
The centrality of Receptor-Interacting Protein Kinase 1 in integrating inflammatory stimuli with cell death execution makes it a compelling therapeutic target. Genetic evidence supports this: mice expressing kinase-dead Receptor-Interacting Protein Kinase 1 (D138N, K45A mutations) develop normally but exhibit profound resistance to tumor necrosis factor-induced systemic inflammatory response syndrome, ischemia-reperfusion injury, and neurodegenerative models [1] [4]. Crucially, Receptor-Interacting Protein Kinase 1 inhibition offers advantages over tumor necrosis factor blockade:
Pathological Receptor-Interacting Protein Kinase 1 activation is evident in human tissues from autoimmune (rheumatoid arthritis, psoriasis, inflammatory bowel disease), neurodegenerative (amyotrophic lateral sclerosis, Alzheimer disease, multiple sclerosis), ischemic (stroke, myocardial infarction), and acute inflammatory (sepsis) conditions [1] [4] [8]. This broad involvement underscores the therapeutic potential of selective Receptor-Interacting Protein Kinase 1 kinase inhibitors.
Molecular Characterization and Mechanism of Eclitasertib
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5